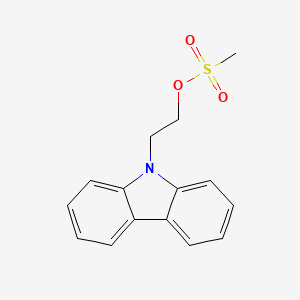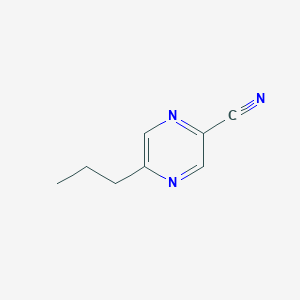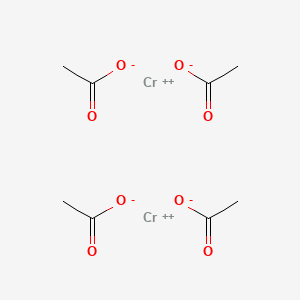![molecular formula C27H36N2O4Si B13731366 Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused bicyclic structure containing both furan and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor.
Introduction of the tert-butyl-dimethylsilyloxy group: This step involves the protection of a hydroxyl group using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Benzylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery.
Industry
In the industrial sector, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzyl-4-(2-hydroxyethyl)pyridine: Similar structure but lacks the furo[3,2-b]pyridine core.
Methyl 1-benzyl-4-(2-methoxyethyl)pyridine: Contains a methoxy group instead of the tert-butyl-dimethylsilyloxy group.
Methyl 1-benzyl-4-(2-(trimethylsilyloxy)ethyl)pyridine: Features a trimethylsilyloxy group instead of the tert-butyl-dimethylsilyloxy group.
Uniqueness
The uniqueness of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine lies in its furo[3,2-b]pyridine core and the presence of the tert-butyl-dimethylsilyloxy group. These structural features confer specific chemical and biological properties that distinguish it from similar compounds. The furo[3,2-b]pyridine core provides a rigid and planar structure, while the tert-butyl-dimethylsilyloxy group offers steric protection and enhances the compound’s stability.
Propriétés
Formule moléculaire |
C27H36N2O4Si |
|---|---|
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
methyl (3R,4S)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m1/s1 |
Clé InChI |
WACXTLNTNYCVSK-PKTZIBPZSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@H]3CN(C[C@@H]3C(=O)OC)CC4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)







![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)


